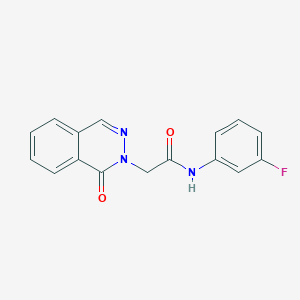![molecular formula C16H19N3O2S2 B5626116 1-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B5626116.png)
1-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}-4-(1,3-thiazol-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The synthesis and exploration of piperazine derivatives have garnered significant interest in the pharmaceutical and chemical research community. These compounds exhibit a wide range of biological activities and have been studied for their potential as antidepressants, antianxiety agents, and antipsychotic agents. Piperazine derivatives are also analyzed for their molecular structure, chemical reactions, and physical and chemical properties to understand their activity and application potential better.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, including cyclization, condensation, and Mannich reactions. For example, Kumar et al. (2017) detailed the synthesis of novel piperazine derivatives starting from 2-acetylfuran, leading to compounds with significant antidepressant and antianxiety activities (Kumar et al., 2017). Similarly, Rajkumar et al. (2014) described a synthesis pathway involving cyclocondensation using diacetyl and aromatic aldehyde, yielding compounds with antimicrobial activities (Rajkumar et al., 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. X-ray diffraction and DFT studies help in understanding the conformation and reactivity of these compounds. Sanjeevarayappa et al. (2015) reported the crystal structure and molecular interactions of a piperazine derivative, highlighting the importance of weak intermolecular interactions and aromatic π–π stacking for structural stability (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution and cyclization, to form complex heterocyclic structures. These reactions are pivotal in tailoring the compounds for specific biological activities. Rayala et al. (2023) demonstrated the synthesis of piperazine-tethered thiazole compounds with antiplasmodial activity, showcasing the chemical versatility of piperazine derivatives (Rayala et al., 2023).
properties
IUPAC Name |
[5-(oxolan-2-yl)thiophen-2-yl]-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c20-15(14-4-3-13(23-14)12-2-1-10-21-12)18-6-8-19(9-7-18)16-17-5-11-22-16/h3-5,11-12H,1-2,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGBKZTUSCVBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=C(S2)C(=O)N3CCN(CC3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cyclopropylcarbonyl)-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5626044.png)



![(1R*,5R*)-N,N-dimethyl-6-[(3-methyl-2-thienyl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5626085.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-phenylacetamide](/img/structure/B5626088.png)

![N-{[(4-methylphenyl)sulfonyl]methyl}acetamide](/img/structure/B5626095.png)
![5-hydroxy-2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5626097.png)
![methyl 3-[(2,5-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5626104.png)


![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5626113.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}nicotinonitrile](/img/structure/B5626121.png)